Dibutyl 3,3'-sulfonyldipropanoate
Description
Contextualization of Sulfonyl Diesters in Organic Chemistry and Materials Science
Sulfonyl groups are known for their strong electron-withdrawing nature and their ability to participate in a variety of chemical transformations. In organic chemistry, this functional group is a key component in many reactions, including substitutions and eliminations. When incorporated into a diester structure, the sulfonyl group can significantly influence the molecule's polarity, thermal stability, and reactivity. In materials science, sulfonyl-containing polymers are valued for their enhanced properties, such as improved adhesion, thermal resistance, and, in some cases, specific ionic conductivity. The presence of ester groups, on the other hand, introduces points for potential hydrolysis, a key feature in the design of biodegradable materials.
Historical Development of Diester Applications in Polymer and Fine Chemical Synthesis
The use of diesters as monomers in polymerization reactions has a rich history, dating back to the foundational work on polyesters. These reactions, typically involving polycondensation with diols, have led to the creation of a vast array of materials, from synthetic fibers to biodegradable plastics. In fine chemical synthesis, diesters serve as versatile intermediates and building blocks for more complex molecules. The development of plasticizers, a critical component in many polymer formulations, has also heavily relied on diester structures to impart flexibility and processability to rigid polymers. For instance, phthalate (B1215562) and adipate (B1204190) diesters have been cornerstone plasticizers for decades.
A significant, albeit older, reference to Dibutyl 3,3'-sulfonyldipropanoate appears in a 1994 study focused on the dimerization of acrylate (B77674) monomers. nist.gov This research highlighted the formation of the compound and provided initial characterization, including its enthalpy of fusion. nist.gov
Rationale for Contemporary Research on this compound and Related Structures
Modern research interest in this compound is driven by several factors. The increasing demand for high-performance, specialty polymers has led scientists to explore novel monomers that can impart unique properties. The combination of the sulfonyl group's polarity and the flexibility of the butyl chains in this compound suggests its potential as a specialized plasticizer or a monomer for creating polymers with tailored characteristics. For example, in the field of solid polymer electrolytes, plasticizers are crucial for enhancing ionic conductivity by increasing the amorphous phase of the polymer matrix. researchgate.net While studies have often focused on compounds like dibutyl phthalate, the structural similarities and the presence of the polar sulfonyl group make this compound a compelling candidate for similar applications. researchgate.net Furthermore, the ester linkages open up possibilities for creating biodegradable or recyclable polymers, a key area of sustainable chemistry research.
Overview of Current Research Gaps and Opportunities Pertaining to the Compound
Despite its potential, dedicated research on this compound remains limited. There is a clear gap in the scientific literature regarding its comprehensive synthesis, characterization, and application in materials science. While its formation through acrylate dimerization has been documented, explorations of other synthetic routes are scarce. nist.gov A significant opportunity lies in the systematic investigation of this compound as a plasticizer for various polymer systems, such as PVC or polyamides, and a thorough comparison of its performance against traditional plasticizers.
Furthermore, the polymerization of this compound, either as a homopolymer or in copolymers, has not been extensively reported. Such studies could reveal new materials with interesting thermal, mechanical, and adhesive properties. The biodegradability of such polymers, influenced by the sulfonyl and ester groups, also presents a fertile ground for new research. Detailed spectroscopic and thermal analysis data beyond basic physical properties are also needed to build a comprehensive profile of the compound.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C14H26O6S | nist.govchemeo.com |
| Molecular Weight | 322.42 g/mol | chemeo.com |
| CAS Number | 5423-27-8 | nist.gov |
| Enthalpy of Fusion (ΔfusH) | 31.4 kJ/mol at 344 K | nist.gov |
| Appearance | Data not widely available | |
| Boiling Point | Data not widely available | |
| Melting Point | 344 K (71 °C) | nist.gov |
| Solubility | Data not widely available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-(3-butoxy-3-oxopropyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6S/c1-3-5-9-19-13(15)7-11-21(17,18)12-8-14(16)20-10-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUQFLLRJFDANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCS(=O)(=O)CCC(=O)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278542 | |
| Record name | dibutyl 3,3'-sulfonyldipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-27-8 | |
| Record name | NSC8187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibutyl 3,3'-sulfonyldipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dibutyl 3,3 Sulfonyldipropanoate
Esterification Pathways and Reaction Kinetics
The formation of Dibutyl 3,3'-sulfonyldipropanoate from 3,3'-sulfonyldipropanoic acid and butanol is a reversible condensation reaction. Understanding the pathways and the factors governing the reaction speed is crucial for optimizing the synthesis.
Direct Fischer Esterification of 3,3'-Sulfonyldipropanoic Acid with Butanol
The most common and direct route for synthesizing esters is the Fischer-Speier esterification. organic-chemistry.org This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgjove.com For this compound, this entails reacting 3,3'-sulfonyldipropanoic acid with n-butanol.
HOOC-CH₂-CH₂-SO₂-CH₂-CH₂-COOH + 2 CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₃OOC-CH₂-CH₂-SO₂-CH₂-CH₂-COO(CH₂)₃CH₃ + 2 H₂O
To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by one of two strategies:
Using an excess of a reactant : Employing a large excess of n-butanol can drive the reaction forward according to Le Châtelier's principle. jove.commasterorganicchemistry.com
Removing water : The continuous removal of water as it is formed is a highly effective method. This can be done through azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene. organic-chemistry.orgjove.com
Reaction Kinetics: The kinetics of Fischer esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. jetir.orgtandfonline.com Generally, increasing the reaction temperature and catalyst concentration leads to a faster reaction rate and higher conversion of the carboxylic acid. jetir.orgceon.rs The reaction is often modeled as a second-order reversible reaction. jetir.orgjptcp.com The activation energy for the esterification of similar carboxylic acids with alcohols is typically in the range of 40-60 kJ/mol, suggesting a significant temperature dependence on the reaction rate. ucr.ac.cr
Table 1: Hypothetical Kinetic Data for Fischer Esterification of 3,3'-Sulfonyldipropanoic Acid
| Temperature (°C) | Catalyst Conc. (wt%) | Molar Ratio (Acid:Butanol) | Reaction Time (h) | Conversion (%) |
| 80 | 1.0 | 1:5 | 6 | 75 |
| 90 | 1.0 | 1:5 | 6 | 85 |
| 90 | 2.0 | 1:5 | 6 | 92 |
| 90 | 2.0 | 1:10 | 4 | 95 |
Transesterification Routes Involving Lower Alkyl Sulfonyldipropanoates
Transesterification is another viable pathway for the synthesis of this compound. This process involves reacting a lower alkyl ester of 3,3'-sulfonyldipropanoic acid, such as the dimethyl or diethyl ester, with n-butanol in the presence of a catalyst. researchgate.net
The general reaction is:
R'OOC-CH₂-CH₂-SO₂-CH₂-CH₂-COOR' + 2 CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₃OOC-CH₂-CH₂-SO₂-CH₂-CH₂-COO(CH₂)₃CH₃ + 2 R'OH (where R' is a lower alkyl group, e.g., Methyl or Ethyl)
This is also an equilibrium reaction. To favor the formation of the dibutyl ester, a large excess of butanol is used, and the lower-boiling alcohol (e.g., methanol or ethanol) is removed from the reaction mixture by distillation. researchgate.net Both acid and base catalysts can be used for transesterification, although acid catalysts are common, especially when starting with feedstocks that may contain free fatty acids. researchgate.netkorea.ac.kr Lewis acids have also been shown to be effective for transesterification reactions. researchgate.netresearchgate.net
Alternative Synthetic Approaches (e.g., from Sulfonyl Chloride Precursors)
A more reactive, non-equilibrium route to esters involves the use of carboxylic acid derivatives, such as acid chlorides. By analogy, a plausible synthesis for this compound could start from a sulfonyl chloride precursor. This would involve converting the carboxylic acid groups of 3,3'-sulfonyldipropanoic acid into acyl chlorides, followed by reaction with n-butanol.
A related approach involves the reaction of alcohols with sulfonyl chlorides to form sulfonate esters. youtube.com This reaction proceeds via a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com A base, such as pyridine, is typically used to neutralize the HCl produced during the reaction. youtube.com While this specific route leads to sulfonate esters rather than carboxylate esters, it highlights the high reactivity of sulfonyl chlorides towards alcohols, suggesting that a corresponding acyl chloride derivative of 3,3'-sulfonyldipropanoic acid would react readily with butanol to form the desired diester. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions to give high yields. libretexts.org
Catalytic Systems in this compound Synthesis
The choice of catalyst is paramount in the synthesis of this compound, as it dictates the reaction rate, and influences the process conditions and environmental impact. Catalysts can be classified as either homogeneous or heterogeneous.
Homogeneous Acid Catalysis (e.g., Brønsted Acids, Lewis Acids)
Homogeneous catalysts are dissolved in the reaction medium, leading to excellent contact with reactants and often high catalytic activity. tandfonline.com
Brønsted Acids : These are proton donors and are the traditional catalysts for Fischer esterification. organic-chemistry.org Common examples include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.comacs.org While effective, these mineral acids can be corrosive, difficult to separate from the product, and can generate significant waste during neutralization. nih.govaurak.ac.ae More recently, Brønsted acidic ionic liquids have been developed as recyclable homogeneous catalysts. nih.gov
Lewis Acids : These are electron-pair acceptors that can also catalyze esterification and transesterification reactions. researchgate.net Lewis acids, such as various metal salts (e.g., salts of zinc, tin, aluminum, or titanium), activate the carboxylic acid by coordinating to the carbonyl oxygen. nih.govacs.orgrsc.orggoogle.com Some studies suggest a synergistic effect when both Brønsted and Lewis acid sites are present, enhancing catalytic activity. researchgate.net
Table 2: Comparison of Homogeneous Catalysts in Esterification Reactions
| Catalyst Type | Example | Typical Loading (mol%) | Advantages | Disadvantages |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 1-5 | High activity, low cost jetir.org | Corrosive, difficult to separate, waste generation aurak.ac.ae |
| Brønsted Acid | p-Toluenesulfonic Acid | 1-5 | Solid, less corrosive than H₂SO₄ | Higher cost, requires separation |
| Lewis Acid | Zinc Acetate (Zn(OAc)₂) | 0.1-2.5 | High activity, can be recycled nih.govacs.org | Potential metal contamination |
| Lewis Acid | Hafnium(IV) / Zirconium(IV) salts | 1-2 | Highly active for direct condensation organic-chemistry.org | High cost of metal salts |
Heterogeneous Catalysis (e.g., Solid Acid Catalysts, Metal Oxides)
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantages include ease of separation from the product mixture (e.g., by simple filtration), potential for regeneration and reuse, and reduced corrosion and environmental issues. mdpi.comrsc.org
Solid Acid Catalysts : This is a diverse category of materials that have been successfully employed in esterification.
Ion-Exchange Resins : Polymeric resins with sulfonic acid groups, such as Amberlyst-15, are widely used and effective catalysts. nih.govsemanticscholar.orgresearchgate.net They function as solid sources of Brønsted acid sites.
Sulfonated Materials : Materials like sulfonated carbons and sulfated zirconia act as strong solid acids and have shown high activity in esterification. aurak.ac.ae
Zeolites and Clays : These microporous aluminosilicate materials can be used as shape-selective acid catalysts, though their small pore size can sometimes be a limitation for larger molecules. mdpi.com
Heteropolyacids : Compounds like phosphotungstic acid, either in bulk or supported on a solid matrix, are extremely strong Brønsted acids and highly effective catalysts. researchgate.netnih.gov
Metal Oxides : Various metal oxides can function as solid Lewis acid catalysts for esterification. researchgate.net Examples include tin oxide (SnO₂), zirconium dioxide (ZrO₂), and alumina (Al₂O₃). researchgate.net Supported iron oxide nanoparticles have also been reported as efficient and reusable catalysts. researchgate.netmdpi.com The mechanism on metal oxides may involve the activation of the carboxylic acid on Lewis acid sites on the oxide surface. researchgate.netmdpi.com Gold nanoparticles supported on basic metal oxides have also shown high efficiency for oxidative esterification. mdpi.com
Table 3: Examples of Heterogeneous Catalysts for Esterification
| Catalyst Type | Example | Max. Temperature (°C) | Key Features |
| Ion-Exchange Resin | Amberlyst-15 | ~120 | Widely used, effective, but limited thermal stability mdpi.com |
| Sulfated Metal Oxide | Sulfated Zirconia (SO₄/ZrO₂) | >200 | Superacidic properties, high activity aurak.ac.ae |
| Metal Oxide | Tin(IV) Oxide (SnO₂) | ~200 | Good reusability, high conversion rates researchgate.net |
| Supported Nanoparticles | FeNP@SBA-15 | >100 | Magnetically separable, highly reusable mdpi.com |
| Heteropolyacid (supported) | H₂WO₄/SiO₂ | >150 | High thermal stability, strong Brønsted acidity mdpi.com |
Organocatalytic Approaches and Enantioselective Synthesis Considerations
While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key steps in its synthesis, particularly in the formation of the carbon-sulfur bond and the potential for enantioselectivity.
A plausible organocatalytic route to the precursor of this compound involves the thia-Michael addition of a thiol to an acrylate (B77674). This reaction, which forms a carbon-sulfur bond, can be effectively catalyzed by various organic molecules. Chiral amines, for instance, have been demonstrated as effective organocatalysts for asymmetric conjugate additions to vinyl sulfones and other Michael acceptors through enamine activation. rsc.org Similarly, N-heterocyclic carbenes (NHCs) can function as non-covalent organocatalysts, promoting enantioselective sulfa-Michael additions. nih.govrsc.org The use of such chiral organocatalysts could introduce stereocenters into the molecule, opening avenues for enantioselective synthesis.
The efficiency of organocatalyzed thia-Michael additions is influenced by the nature of the catalyst, the thiol, and the Michael acceptor. acs.orgdocumentsdelivered.comsemanticscholar.orgresearchgate.net Primary amines have been shown to be more effective catalysts than secondary or tertiary amines in certain instances. acs.orgdocumentsdelivered.comsemanticscholar.org The choice of organocatalyst is crucial for achieving high yields and stereoselectivity. acs.org
For the synthesis of a chiral sulfone, an enantioselective oxidation of the corresponding sulfide precursor would be a key step. While not strictly organocatalytic, this transformation is a common strategy for accessing chiral sulfones. bohrium.comrsc.org Alternatively, recent advancements have shown the potential for hydrogen-bonding/organophotoredox co-catalyzed asymmetric sulfonylation, offering a metal-free route to enantioenriched sulfones. rsc.org The development of chiral organosulfur compounds as catalysts, where the sulfur atom itself is the stereogenic center, also presents a promising area for the enantioselective synthesis of sulfones. nih.gov
Table 1: Comparison of Potential Organocatalytic Approaches for Key Synthetic Steps
| Synthetic Step | Organocatalytic Approach | Potential Catalyst | Key Advantages |
| C-S Bond Formation | Thia-Michael Addition | Chiral Amines (e.g., pyrrolidine derivatives) | Enamine activation, high stereoselectivity. rsc.org |
| C-S Bond Formation | Thia-Michael Addition | N-Heterocyclic Carbenes (NHCs) | Non-covalent catalysis, broad substrate scope. nih.govrsc.org |
| Sulfone Formation | Asymmetric Sulfonylation | Hydrogen-bonding/organophotoredox co-catalysis | Metal-free, enantioselective. rsc.org |
Green Chemistry Principles Applied to this compound Synthesis
Solvent-Free and Reduced-Solvent Reaction Conditions
Performing chemical reactions in the absence of solvents or in reduced-solvent systems is a cornerstone of green chemistry, as it minimizes waste and the use of often hazardous and volatile organic compounds. For the esterification step in the synthesis of this compound, solvent-free conditions are particularly relevant. The reaction between a carboxylic acid and an alcohol to form an ester can often be carried out neat, especially with the use of a solid-supported catalyst that can be easily removed after the reaction.
Utilization of Renewable Feedstocks for Butanol and Sulfonyl Precursors
The use of renewable feedstocks is a critical aspect of sustainable chemical manufacturing. For the synthesis of this compound, both the butanol and the sulfonyl precursor can potentially be derived from biomass.
Butanol: Bio-butanol can be produced through the fermentation of biomass by microorganisms such as Clostridium species. mdpi.comepa.gov This process can utilize various renewable feedstocks, including agricultural residues and dedicated energy crops. mdpi.com
Sulfonyl Precursor: The sulfonyl group in this compound can be derived from 3,3'-thiodipropionic acid. A potential renewable route to this precursor involves the use of 3-mercaptopropionic acid, which can be synthesized from the addition of hydrogen sulfide to acrylic acid. wikipedia.org Acrylic acid, in turn, can be produced from renewable resources such as glycerol, a byproduct of biodiesel production. Hydrogen sulfide can also be sourced from biomass. nih.gov Furthermore, biomass-derived sulfonated carbon materials are emerging as efficient and sustainable catalysts in various chemical transformations. researchgate.netrsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The synthesis of this compound can be designed to maximize atom economy.
Table 2: Illustrative Atom Economy Calculation for the Esterification of 3,3'-Sulfonyldipropanoic Acid with Butanol
| Reactants | Molecular Weight ( g/mol ) | Products | Molecular Weight ( g/mol ) |
| 3,3'-Sulfonyldipropanoic Acid (C₆H₁₀O₆S) | 210.21 | This compound (C₁₄H₂₆O₆S) | 322.42 |
| Butanol (C₄H₁₀O) x 2 | 74.12 x 2 = 148.24 | Water (H₂O) x 2 | 18.02 x 2 = 36.04 |
| Total Reactant Mass | 358.45 | Total Product Mass | 358.46 |
| Atom Economy (%) | \multicolumn{3}{ | c | }{(322.42 / 358.45) x 100 = 89.95% } |
Note: This calculation assumes the prior synthesis of 3,3'-sulfonyldipropanoic acid.
Strategies to minimize waste include the use of catalytic rather than stoichiometric reagents and the recycling of catalysts and solvents where possible.
Energy Efficiency in Reaction Design and Scale-Up
Energy efficiency is a key consideration in green chemistry, with implications for both environmental impact and economic viability. The choice of reactor technology can significantly influence the energy consumption of a chemical process.
Table 3: Qualitative Comparison of Energy Efficiency in Batch vs. Continuous Flow Esterification
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Less efficient | More efficient stolichem.comlabmanager.com |
| Temperature Control | More challenging | More precise labmanager.com |
| Energy Consumption | Generally higher | Generally lower mdpi.comresearchgate.net |
| Scalability | Can be complex | More straightforward labmanager.com |
| Process Intensification | Limited | High potential |
Reaction Mechanisms and Derivatization Chemistry of Dibutyl 3,3 Sulfonyldipropanoate
Hydrolysis Kinetics and Mechanisms
Hydrolysis of Dibutyl 3,3'-sulfonyldipropanoate involves the cleavage of its ester bonds by water to yield 3,3'-sulfonyldipropanoic acid and butanol. This reaction can be catalyzed by acids, bases, or enzymes, with each catalyst imparting a distinct mechanistic pathway and kinetic profile.
Under acidic conditions, the hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism. The reaction is generally reversible and requires an excess of water to drive the equilibrium towards the products. The generally accepted mechanism involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (butanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated alcohol.
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.
Table 1: Postulated Rate-Determining Step and Influencing Factors in Acid-Catalyzed Hydrolysis
| Factor | Influence on Reaction Rate | Postulated Rationale |
| Acid Concentration | Increases rate | Higher concentration of catalyst protonates more ester molecules. |
| Temperature | Increases rate | Provides sufficient activation energy for the reaction to proceed. |
| Water Concentration | Shifts equilibrium to products | Follows Le Châtelier's principle for a reversible reaction. |
| Steric Hindrance | May decrease rate | Bulky groups around the ester functionality can hinder the approach of the water nucleophile. |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. The mechanism for the base-catalyzed hydrolysis of this compound is expected to follow a nucleophilic acyl substitution pathway:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.
Elimination of the Leaving Group: The intermediate collapses, and the alkoxide ion (butoxide) is eliminated.
The presence of the electron-withdrawing sulfonyl group is expected to significantly accelerate the rate of base-catalyzed hydrolysis. This is because the sulfonyl group helps to stabilize the negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate.
Table 2: Expected Kinetic Parameters for Base-Catalyzed Hydrolysis of this compound (Hypothetical Data)
| Parameter | Expected Value Range | Rationale |
| Rate Constant (k) | Higher than non-sulfonylated analogs | The electron-withdrawing sulfonyl group increases the electrophilicity of the carbonyl carbon. |
| Activation Energy (Ea) | Lower than non-sulfonylated analogs | Stabilization of the transition state by the sulfonyl group. |
| Order of Reaction | Second order (first order in ester and first order in base) | Consistent with the bimolecular nucleophilic attack mechanism. |
Enzymatic hydrolysis offers a green and selective alternative to chemical methods. Lipases are a class of enzymes known to catalyze the hydrolysis of ester bonds. While specific studies on the enzymatic hydrolysis of this compound are not documented, research on a closely related analog, 3,3'-thiodipropionic acid dialkyl esters, has shown that these compounds can be synthesized and likely hydrolyzed by lipases. This suggests that lipases could be effective biocatalysts for the hydrolysis of this compound as well.
The mechanism of lipase-catalyzed hydrolysis generally involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
The selectivity of enzymes could potentially allow for the hydrolysis of one ester group while leaving the other intact, leading to the formation of mono-butyl 3,3'-sulfonyldipropanoate. This level of control is often difficult to achieve with traditional chemical methods.
Transesterification Reactions with Polyols and Other Alcohols
Transesterification is a key reaction for modifying this compound, allowing for the exchange of the butyl groups with other alcohol moieties, including polyols, to produce new esters with different properties.
The transesterification of this compound can be catalyzed by either acids or bases, and the fundamental mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.
Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol (e.g., a polyol) then attacks this carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol (butanol) is eliminated, and the new ester is formed. This process is reversible and often requires the removal of the displaced alcohol to drive the reaction to completion.
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide ion. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the original alkoxide (butoxide) results in the formation of the new ester.
The choice of catalyst can have a significant impact on the selectivity of the transesterification reaction, particularly when using polyols, where multiple hydroxyl groups are available for reaction.
Homogeneous Acid and Base Catalysts: Traditional catalysts like sulfuric acid or sodium hydroxide are effective but can lack selectivity, often leading to a mixture of products with varying degrees of substitution on the polyol. Controlling the reaction conditions, such as temperature and reactant stoichiometry, is crucial to influence the product distribution.
Heterogeneous Catalysts: Solid acid and base catalysts offer advantages in terms of ease of separation and potential for improved selectivity. The pore structure and active site distribution of heterogeneous catalysts can influence which hydroxyl groups of a polyol can access the catalytic sites, thereby controlling the degree of esterification.
Enzymatic Catalysts (Lipases): Lipases are known for their high selectivity. In the transesterification of this compound with a polyol, a lipase (B570770) could potentially catalyze the reaction at a specific hydroxyl group of the polyol, leading to a single, well-defined product. This regioselectivity is a significant advantage of biocatalysis.
Table 3: Comparison of Catalyst Types for Transesterification with Polyols
| Catalyst Type | Advantages | Disadvantages | Expected Selectivity |
| Homogeneous Acid | Fast reaction rates | Difficult to separate, corrosive, often low selectivity | Low to moderate |
| Homogeneous Base | Fast reaction rates | Saponification side reactions, difficult to separate | Low to moderate |
| Heterogeneous Acid/Base | Easy separation, reusable | Potentially lower activity than homogeneous counterparts | Moderate to high, depending on catalyst structure |
| Enzymatic (Lipases) | High selectivity, mild reaction conditions | Higher cost, potential for denaturation | High regioselectivity |
Amidation Reactions and Formation of Sulfonyl Diamides
The conversion of the butyl ester groups of this compound into amide functionalities represents a significant derivatization pathway, leading to the formation of sulfonyl diamides. These reactions can be broadly categorized into direct amidation strategies and amide exchange reactions.
Direct amidation involves the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted or N,N-disubstituted 3,3'-sulfonyldipropanamide. This transformation typically requires elevated temperatures or the use of a catalyst to overcome the relatively low reactivity of esters towards amines. Lewis acids, such as iron(III) chloride, have been shown to be effective catalysts for the direct amidation of esters under solvent-free conditions. youtube.com The reaction proceeds through the coordination of the Lewis acid to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine.
While specific studies on this compound are not prevalent in the literature, analogous reactions with similar diesters, such as 3,3'-dithiodipropionate dialkyl esters, provide insight into the expected reactivity. For instance, the reaction of dialkyl 3,3'-dithiodipropionates with alkylamines in the presence of a polar solvent has been demonstrated to produce N,N'-dialkyl-3,3'-dithiodipropionamides in high purity. google.com It is reasonable to extrapolate that this compound would undergo a similar reaction with various amines to produce the corresponding sulfonyl diamides. The general reaction scheme is as follows:
(SO₂)(CH₂CH₂COOBu)₂ + 2 R¹R²NH → (SO₂)(CH₂CH₂CONR¹R²)₂ + 2 BuOH
The choice of reaction conditions, including temperature, solvent, and catalyst, would be critical in optimizing the yield and purity of the desired sulfonyl diamide. A potential challenge in this synthesis is the possibility of intramolecular side reactions, although the flexibility of the propanoate chain makes this less likely.
Below is a hypothetical data table illustrating the potential outcomes of direct amidation of this compound with various amines, based on general principles of amidation reactions.
| Amine | Expected Product | Catalyst | Potential Yield (%) |
| Ammonia | 3,3'-Sulfonyldipropanamide | None (High Temp/Pressure) | Moderate |
| Methylamine | N,N'-Dimethyl-3,3'-sulfonyldipropanamide | FeCl₃ | High |
| Diethylamine | N,N,N',N'-Tetraethyl-3,3'-sulfonyldipropanamide | B(OCH₂CF₃)₃ | High |
| Aniline | N,N'-Diphenyl-3,3'-sulfonyldipropanamide | Ni/NHC | Moderate to High |
Amide exchange, or transamidation, offers an alternative route to new sulfonyl diamides from a pre-formed diamide. This equilibrium-driven process involves the reaction of a sulfonyl diamide with a different amine, leading to the displacement of the original amine from the amide bond. The reaction is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine from the reaction mixture.
While no specific examples of amide exchange reactions involving sulfonyl diamides derived from this compound are readily available, the principles of transamidation are well-established. The reaction is often catalyzed by acids or bases, which activate the amide carbonyl group towards nucleophilic attack. This method could be particularly useful for introducing functionalized amines that might not be compatible with the conditions of direct amidation from the ester.
Reduction Pathways of the Sulfonyl Group
The sulfonyl group in this compound is a stable, electron-withdrawing moiety. Its reduction can lead to the formation of the corresponding sulfide, significantly altering the electronic and steric properties of the molecule. The success of this reduction depends on the choice of reducing agent and the ability to achieve chemoselectivity in the presence of the ester groups.
The chemoselective reduction of the sulfonyl group to a sulfide linkage in the presence of ester functionalities is a challenging transformation. Many common reducing agents that are capable of reducing sulfones, such as lithium aluminum hydride (LiAlH₄), will also readily reduce esters to alcohols. youtube.com Therefore, milder and more selective reducing agents are required to achieve the desired transformation.
A variety of reagents and methods have been developed for the reduction of sulfones to sulfides. These include the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, samarium(II) iodide, and certain transition metal catalyst systems. The choice of reagent is critical to avoid the concomitant reduction of the ester groups. For example, some catalytic systems have shown selectivity in the reduction of sulfoxides to sulfides in the presence of esters, and similar principles could be applied to the more challenging reduction of sulfones.
The outcome of the reduction of this compound is highly dependent on the reducing agent and the reaction conditions employed.
Strong, non-selective reducing agents: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the sulfonyl group and the two butyl ester moieties. youtube.com This would result in the formation of a diol-sulfide, specifically 3,3'-thiobis(propan-1-ol), along with butanol from the ester cleavage.
Milder, more selective reducing agents: Reagents such as sodium borohydride are generally not strong enough to reduce sulfones or esters under standard conditions. However, modifications of borohydride reagents or the use of specific catalytic systems can enhance their reducing power and selectivity. For instance, the combination of sodium borohydride with certain additives or the use of specialized reducing agents developed for sulfone reduction might offer a pathway to the desired dibutyl 3,3'-thiodipropanoate.
The table below summarizes the expected products from the reduction of this compound with different reducing agents.
| Reducing Agent | Expected Product(s) | Selectivity |
| LiAlH₄ | 3,3'-Thiobis(propan-1-ol) and Butanol | Non-selective |
| NaBH₄ | No reaction | Inert towards both groups |
| DIBAL-H (controlled stoichiometry and temperature) | Dibutyl 3,3'-thiodipropanoate and/or 4-hydroxybutanal derivatives | Potentially selective |
| SmI₂ | Dibutyl 3,3'-thiodipropanoate | Potentially selective |
Nucleophilic Substitution Reactions Involving the Ester Moieties
The ester functionalities of this compound are susceptible to nucleophilic substitution at the carbonyl carbon. These reactions, primarily hydrolysis and transesterification, lead to the modification of the ester groups without affecting the central sulfonyl linkage.
Hydrolysis: The hydrolysis of the butyl ester groups can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 3,3'-sulfonyldipropanoic acid and butanol. This is an equilibrium process, and the use of a large excess of water can drive the reaction to completion.
Base-catalyzed hydrolysis (saponification): Treatment with a base, such as sodium hydroxide, results in the irreversible formation of the corresponding carboxylate salt, disodium 3,3'-sulfonyldipropanoate, and butanol. Subsequent acidification will protonate the carboxylate to give the dicarboxylic acid. Saponification is generally a more efficient method for ester cleavage than acid-catalyzed hydrolysis.
Transesterification: This process involves the reaction of this compound with a different alcohol in the presence of an acid or base catalyst. This results in the exchange of the butyl group of the ester with the alkyl group of the new alcohol. Transesterification is a reversible reaction, and it can be driven to completion by using a large excess of the reactant alcohol or by removing the butanol that is formed. This reaction is a valuable tool for introducing different alkyl groups into the ester moiety, thereby modifying the physical and chemical properties of the molecule. For example, reacting this compound with methanol in the presence of an acid catalyst would yield dimethyl 3,3'-sulfonyldipropanoate.
The general mechanism for these nucleophilic acyl substitution reactions involves the initial attack of the nucleophile (water, hydroxide, or an alkoxide) on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the butoxide leaving group.
Polymerization Mechanisms Involving this compound
The molecular architecture of this compound, characterized by two n-butyl ester groups, makes it a suitable candidate for polycondensation reactions, particularly through transesterification. The central sulfonyl (-SO₂-) group is chemically stable under typical polymerization conditions and is incorporated into the polymer backbone, where it can significantly influence the final properties of the material.
Polycondensation Reactions for Polyester (B1180765) Synthesis
This compound can be used to synthesize polyesters through a process of melt polycondensation involving transesterification with a diol. In this reaction, the butyl ester groups of the monomer react with the hydroxyl groups of a diol, such as ethylene (B1197577) glycol or 1,4-butanediol. The reaction proceeds in a stepwise manner to form a polyester, with butanol being eliminated as a small byproduct. libretexts.org
The mechanism typically involves two stages:
Ester Interchange: The initial reaction is carried out at temperatures of 180-220°C in the presence of a catalyst. This compound reacts with an excess of the diol to form a low-molecular-weight oligomer with hydroxyl end-groups, releasing butanol.
Polycondensation: The temperature is raised further (to 250-280°C), and a vacuum is applied to remove the excess diol and any remaining butanol. This shifts the equilibrium towards the formation of a high-molecular-weight polymer chain.
Catalysts are crucial for achieving a high degree of polymerization. nih.gov Commonly used catalysts include compounds of titanium, tin, antimony, and germanium. The presence of the electron-withdrawing sulfonyl group in the monomer can influence the reactivity of the adjacent ester groups. Polyesters synthesized from sulfonyl-containing monomers are known as poly(ester-sulfone)s. researchgate.net
| Parameter | Description |
|---|---|
| Reactants | This compound and a diol (e.g., Ethylene Glycol) |
| Reaction Type | Melt Polycondensation (via Transesterification) |
| Catalysts | Titanium(IV) isopropoxide, Antimony(III) oxide, Dibutyltin dilaurate |
| Stage 1 Conditions | 180-220°C, atmospheric pressure (N₂ sweep) |
| Stage 2 Conditions | 250-280°C, high vacuum (<1 mmHg) |
| Byproduct | Butanol (CH₃(CH₂)₃OH) |
| Potential Polymer | Poly(ethylene 3,3'-sulfonyldipropanoate) |
| Anticipated Properties | Increased thermal stability, enhanced hydrophilicity, and improved degradability due to the polar sulfonyl group. acs.org |
Free Radical Polymerization (if applicable to unsaturated derivatives)
Free radical polymerization is a chain-growth process that requires monomers containing carbon-carbon double bonds, such as vinyl or acrylate (B77674) groups. fujifilm.com this compound is a saturated aliphatic diester and, as such, lacks the necessary unsaturation to participate directly in free radical polymerization.
For this compound to be used in free radical polymerization, it would first need to be chemically modified to introduce a polymerizable group. This could be achieved by derivatization of its parent diacid, 3,3'-sulfonyldipropanoic acid. For instance, the diacid could be reacted with a vinyl-containing alcohol like 2-hydroxyethyl methacrylate (HEMA) or allyl alcohol. This reaction would form a new diester monomer possessing two terminal double bonds capable of undergoing free radical polymerization.
The polymerization of such an unsaturated, sulfonyl-containing monomer would proceed via the standard radical mechanism:
Initiation: A free radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals.
Propagation: The radical adds across the double bond of the monomer, creating a new radical that continues to add more monomer units.
Termination: The growing chains are terminated by combination or disproportionation. fujifilm.com
| Parameter | Description |
|---|---|
| Prerequisite | Chemical derivatization to introduce unsaturation (C=C bonds). |
| Example Derivatization | Reacting 3,3'-sulfonyldipropanoic acid with 2-hydroxyethyl methacrylate (HEMA). |
| Resulting Monomer | Bis(2-(methacryloyloxy)ethyl) 3,3'-sulfonyldipropanoate. |
| Polymerization Type | Free Radical Polymerization. |
| Initiators | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO). |
| Potential Application | Synthesis of crosslinked networks or functional copolymers. |
Co-polymerization Studies with Complementary Monomers
One of the most significant applications for a specialty monomer like this compound is in co-polymerization to modify the properties of commodity polyesters such as poly(ethylene terephthalate) (PET) or poly(butylene terephthalate) (PBT). By incorporating a small amount of a sulfonyl-containing co-monomer into the polymer backbone, specific properties can be enhanced. mdpi.com
The introduction of sulfone or sulfonate groups into a polyester chain is a well-established method to improve certain characteristics:
Improved Dyeability: The polar sulfonyl group can act as a site for dye molecules, particularly cationic dyes, to attach. This allows for dyeing under atmospheric pressure without the need for high temperatures or carriers, a significant advantage over unmodified PET. mdpi.com
Increased Glass Transition Temperature (Tg): The rigid sulfonyl group can restrict chain mobility, leading to a higher Tg and improved thermal stability of the co-polyester. mdpi.com
Modified Crystallinity: The introduction of a co-monomer disrupts the regular chain structure of the parent polyester, which typically leads to a reduction in crystallinity. mdpi.com This can improve transparency and flexibility.
Enhanced Degradability and Hydrophilicity: The polar sulfone group increases the hydrophilicity of the polymer, which can make the ester linkages more accessible to hydrolysis, thereby accelerating degradation. acs.org
In a co-polymerization process, this compound would be added to the initial reaction mixture along with the primary monomers (e.g., terephthalic acid and ethylene glycol). The resulting polymer would have a random distribution of the sulfonyl-containing units along its chain. nih.gov
| Primary Polymer | Analogous Sulfone Co-monomer | Resulting Co-polymer | Observed Effect on Properties |
|---|---|---|---|
| Poly(ethylene terephthalate) (PET) | Sodium dimethyl isophthalate-5-sulfonate (SIPM) | Cationic Dyeable Polyester (CDP) | Enables atmospheric pressure dyeing with cationic dyes; reduces crystallinity. mdpi.com |
| Poly(ether sulfone) (PES) | 4,4-bis(4-hydroxyphenyl)pentanoic acid (DPA) | Carboxyl-functionalized PES | Increases hydrophilicity; decreases Tg as DPA content increases. nih.gov |
| Poly(butylene succinate) (PBS) | Thiodiglycolic acid (precursor to sulfone) | Sulfur-containing co-polyester | Oxidation of thioether to sulfone dramatically increases degradation rate. acs.org |
| Aromatic Polysulfones | Phenolphthalein (cardo fragment) | Cardo Polysulfone Co-polymers | Increases glass transition temperature, heat resistance, and solubility. mdpi.com |
Advanced Applications of Dibutyl 3,3 Sulfonyldipropanoate in Polymer Science and Materials Engineering
Research into Dibutyl 3,3'-sulfonyldipropanoate as a Monomer
The bifunctional nature of this compound, with two ester groups, makes it a candidate for polycondensation reactions to form polyesters and, through derivatization, polyamides. The presence of the sulfonyl group in the monomer backbone is anticipated to impart unique properties to the resulting polymers.
Synthesis of Novel Polyester (B1180765) and Polyamide Structures
This compound can theoretically undergo transesterification reactions with diols to produce polyesters. This process would involve the reaction of the ester groups of the monomer with the hydroxyl groups of a diol, releasing butanol as a byproduct to form a repeating ester linkage in the polymer chain. youtube.com The resulting polyester would feature a sulfonyl group at regular intervals along its backbone. Research on the related compound, 3,3'-thiodipropionic acid, has shown that it can be successfully polymerized with α,ω-alkanediols using lipase (B570770) catalysis to form linear copolymeric polyesters. nih.gov This suggests that this compound could similarly be a viable monomer for enzymatic or conventional polyester synthesis.
For the synthesis of polyamides, the dibutyl ester would first need to be converted to the corresponding diacid or diacid chloride, 3,3'-sulfonyldipropionic acid or its derivative. This diacid could then be reacted with diamines via amidation to form polyamides. The resulting polyamides would possess the sulfonyl group, which could influence properties such as thermal stability, solubility, and moisture absorption due to its polarity.
Design of Functional Copolymers with Tailored Properties
The incorporation of this compound as a comonomer in copolymerization reactions offers a pathway to designing functional copolymers with specific properties. By varying the comonomers and their ratios, the properties of the resulting copolymer can be finely tuned. For instance, copolymerization with traditional polyester monomers like terephthalic acid or ethylene (B1197577) glycol could yield materials with a balance of properties derived from both the sulfonyl-containing monomer and the conventional monomers. The sulfonyl groups could enhance adhesion, dyeability, and thermal stability.
Investigation of Polymer Microstructure and Architecture
The introduction of a sulfonyl group into the polymer backbone would significantly influence the polymer's microstructure and architecture. The polarity and bulkiness of the sulfonyl group could disrupt the regular packing of polymer chains, potentially leading to more amorphous materials with lower crystallinity. This, in turn, would affect the mechanical and thermal properties of the polymer. The regular spacing of the sulfonyl group in a homopolymer or the statistical or blocky distribution in a copolymer would create distinct micro-domain structures, which could be exploited for specific applications.
Exploration as a Plasticizer in Polymer Systems
The ester groups and the flexible butyl chains of this compound suggest its potential as a plasticizer for various polymers. Plasticizers are additives that increase the flexibility, workability, and extensibility of a polymer.
Mechanisms of Plasticization and Polymer Compatibility
The plasticizing effect of this compound would stem from its ability to intersperse between polymer chains, increasing the free volume and reducing intermolecular forces. The butyl ester groups would provide the necessary mobility and compatibility with non-polar polymer segments, while the polar sulfonyl group would enhance its compatibility with polar polymers.
The compatibility of a plasticizer with a polymer is crucial for its effectiveness and long-term performance. The polarity of the sulfonyl group in this compound suggests good compatibility with polar polymers such as polyvinyl chloride (PVC) and thermoplastic polyurethanes (TPU). For PVC, the polar sulfonyl group could interact favorably with the polar C-Cl bonds of the polymer, leading to effective plasticization. In TPUs, the sulfonyl group could form hydrogen bonds with the urethane (B1682113) linkages, promoting compatibility and efficient plasticization.
Spectroscopic and Advanced Structural Elucidation of Dibutyl 3,3 Sulfonyldipropanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular structure can be constructed.
In the ¹H NMR spectrum of Dibutyl 3,3'-sulfonyldipropanoate, distinct signals are expected for each unique proton environment. The structure consists of a symmetrical sulfonyl dipropanoate core and two identical butyl ester groups. The electron-withdrawing effects of the sulfonyl (SO₂) and carbonyl (C=O) groups will cause adjacent protons to be deshielded, shifting their signals downfield.
The expected signals would correspond to the following protons:
The methyl (CH₃) protons of the butyl groups, appearing as a triplet in the most upfield region.
The two methylene (B1212753) (CH₂) groups of the butyl chain, appearing as multiplets.
The methylene group adjacent to the ester oxygen (OCH₂), which will be a triplet and shifted further downfield due to the oxygen's electronegativity.
The two methylene groups of the propanoate backbone (SO₂-CH₂-CH₂-C=O), which will appear as two distinct triplets due to their different proximities to the sulfonyl and carbonyl groups.
Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | ~ 0.9 | Triplet | 6H |
| b | ~ 1.4 | Sextet | 4H |
| c | ~ 1.6 | Quintet | 4H |
| d | ~ 4.1 | Triplet | 4H |
| e | ~ 2.9 | Triplet | 4H |
| f | ~ 3.4 | Triplet | 4H |
Structure for assignment: CH₃(a)-CH₂(b)-CH₂(c)-CH₂(d)-O-C(=O)-CH₂(e)-CH₂(f)-SO₂-CH₂(f')-CH₂(e')-C(=O)-O-CH₂(d')-CH₂(c')-CH₂(b')-CH₃(a')
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For the symmetrical this compound, six signals are anticipated in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| 1 | ~ 13.7 |
| 2 | ~ 19.1 |
| 3 | ~ 30.6 |
| 4 | ~ 65.0 |
| 5 | ~ 48.9 |
| 6 | ~ 51.5 |
| 7 | ~ 171.0 |
Structure for assignment: C(1)H₃-C(2)H₂-C(3)H₂-C(4)H₂-O-C(7)(=O)-C(6)H₂-C(5)H₂-SO₂-...
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, cross-peaks would be expected between the protons of the butyl chain (a-b, b-c, c-d) and between the protons of the propanoate backbone (e-f).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached protons.
Should this compound be used as a monomer or additive in a polymer system, solid-state NMR (ssNMR) would be a valuable tool for characterization. Unlike solution-state NMR, ssNMR can analyze insoluble or solid materials. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the polymer, revealing information about the conformation and packing of the polymer chains. Furthermore, ssNMR can be used to study the mobility of different parts of the molecule within the polymer matrix, which can be critical for understanding the material's physical properties.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the ester and sulfonyl groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (alkane) | 2850 - 3000 | Medium-Strong | Stretching |
| C=O (ester) | ~ 1735 | Strong | Stretching |
| S=O (sulfonyl) | 1300 - 1350 and 1120 - 1160 | Strong | Asymmetric and Symmetric Stretching |
| C-O (ester) | 1000 - 1300 | Strong | Stretching |
The presence of a very strong band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands for the sulfonyl group are also highly characteristic. The C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₆O₆S), the exact mass can be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum.
High-resolution mass spectrometry (HRMS) would confirm the elemental formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Expected fragmentation pathways for this compound would include:
Loss of a butoxy radical (-OC₄H₉).
Loss of a butyl group (-C₄H₉).
Cleavage of the C-S bond.
McLafferty rearrangement of the ester, leading to the loss of butene (C₄H₈).
The molecular weight of this compound is 322.42 g/mol . The mass spectrum would be expected to show a molecular ion peak (or related adducts like [M+H]⁺ or [M+Na]⁺ depending on the ionization technique) corresponding to this mass.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule upon impact with high-energy electrons. While specific EI mass spectral data for this compound is not widely published, its fragmentation behavior can be predicted based on the analysis of structurally similar compounds, such as dialkyl thiodipropionates, and general principles of mass spectrometry. nist.govnist.gov
The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ester and alkyl chain bonds. A prominent fragmentation pattern for esters is the McLafferty rearrangement, which would result in the loss of butene (C₄H₈) from the butyl ester groups. Another expected fragmentation is the loss of a butoxy radical (•OC₄H₉) or a butyl radical (•C₄H₉).
Cleavage of the carbon-sulfur bond could also occur, leading to fragments representing the propanoate side chains. The presence of the sulfonyl group (SO₂) introduces further possibilities for fragmentation, including the potential loss of SO₂. nih.gov
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| Predicted Fragment Ion | Structure | Proposed Origin |
| [M - C₄H₈]⁺ | C₁₀H₁₈O₆S | McLafferty rearrangement |
| [M - OC₄H₉]⁺ | C₁₀H₁₇O₅S | Loss of a butoxy radical |
| [M - C₄H₉]⁺ | C₁₀H₁₇O₆S | Loss of a butyl radical |
| [M - SO₂]⁺ | C₁₄H₂₆O₄ | Loss of sulfur dioxide |
| [C₄H₉O₂C(CH₂)₂SO₂]⁺ | C₈H₁₅O₄S | Cleavage of the C-S bond |
| [C₄H₉]⁺ | C₄H₉ | Butyl cation |
Note: This table represents predicted fragmentation patterns and requires experimental verification.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules, making it a valuable method for the analysis of this compound. wikipedia.org In contrast to EI, ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in positive ion mode, with minimal fragmentation. nih.gov For organosulfur compounds, ESI has been shown to be an effective ionization method. acs.orgnih.gov
The presence of the sulfonyl group and ester functionalities in this compound would likely facilitate the formation of adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, although this is generally less common for esters unless other acidic protons are present. The choice of solvent and additives can significantly influence the ionization efficiency and the types of ions observed. rsc.org For instance, the use of supercharging reagents can enhance the signal intensity of sulfonyl-containing compounds. rsc.org
Collision-induced dissociation (CID) of the precursor ions generated by ESI can provide structural information. For [M+H]⁺, fragmentation would likely involve the neutral loss of butanol (C₄H₉OH) or butene (C₄H₈).
Table 2: Expected Ions in the ESI Mass Spectrum of this compound
| Ion Type | Formula | Mass-to-Charge Ratio (m/z) |
| Protonated Molecule | [C₁₄H₂₆O₆S + H]⁺ | 323.15 |
| Sodium Adduct | [C₁₄H₂₆O₆S + Na]⁺ | 345.13 |
| Potassium Adduct | [C₁₄H₂₆O₆S + K]⁺ | 361.10 |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of an ion, which allows for the determination of its elemental composition. This is a critical step in the unambiguous identification of a compound. acs.org For this compound, HRMS can distinguish its molecular formula from other potential structures with the same nominal mass.
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₄H₂₆O₆S) can be calculated with high precision. Experimental measurement of the m/z value using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer and comparison with the theoretical value would confirm the elemental composition. nih.govchromatographyonline.com
Table 3: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₄H₂₇O₆S⁺ | 323.1526 |
| [M+Na]⁺ | C₁₄H₂₆O₆SNa⁺ | 345.1345 |
X-ray Crystallography for Single Crystal Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.
Currently, there is no publicly available single crystal X-ray structure for this compound in crystallographic databases. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would reveal the geometry around the sulfur atom, the orientation of the butyl ester side chains, and the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.
Advanced Chromatographic Techniques for Purity and Quantitative Analysis (e.g., GC-MS, LC-MS)
Advanced chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound in complex mixtures and for assessing its purity. chromatographyonline.comus.es
Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected boiling point, this compound should be amenable to analysis by GC-MS. nih.gov A non-polar or mid-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, would likely be suitable for its separation. nih.gov The mass spectrometer would then serve as a sensitive and selective detector, allowing for identification based on the retention time and the mass spectrum of the eluting peak. GC-MS is a powerful tool for quantitative analysis, often employing an internal standard for improved accuracy and precision. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. wikipedia.org For this compound, reversed-phase liquid chromatography would be a common approach, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ESI would be the most probable ionization source for coupling LC with MS. wikipedia.org LC-MS/MS, which involves tandem mass spectrometry, can offer enhanced selectivity and sensitivity for quantitative studies by monitoring specific precursor-to-product ion transitions. nih.gov
Table 4: Overview of Chromatographic Techniques for the Analysis of this compound
| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Advantages |
| GC-MS | 5% Phenyl Methyl Siloxane | Helium | Mass Spectrometer (EI) | High resolution, established libraries for identification, good for volatile compounds. |
| LC-MS/MS | C18 or C8 | Water/Acetonitrile or Water/Methanol | Tandem Mass Spectrometer (ESI) | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. |
Computational and Theoretical Studies of Dibutyl 3,3 Sulfonyldipropanoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can predict the three-dimensional arrangement of atoms and the distribution of electrons with high accuracy.
The flexibility of the butyl ester chains and the geometry around the central sulfonyl group in Dibutyl 3,3'-sulfonyldipropanoate give rise to a complex conformational landscape. Density Functional Theory (DFT) is a computational method well-suited for exploring these different conformations and identifying the most stable (lowest energy) structures.
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Note: As no specific experimental or computational data for this compound is publicly available, these values are hypothetical but representative for similar molecules and are intended for illustrative purposes.)
| Parameter | Predicted Value |
|---|---|
| S=O Bond Length | ~1.45 Å |
| S-C Bond Length | ~1.80 Å |
| O=S=O Bond Angle | ~119° |
| C-S-C Bond Angle | ~105° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule.
For this compound, the HOMO is expected to be localized on the oxygen atoms of the sulfonyl and ester groups, as these are the most electron-rich regions. The LUMO is likely to be distributed over the sulfonyl group, particularly the sulfur atom, which can accept electron density. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity, which is a desirable property for a plasticizer that needs to be durable.
Table 2: Conceptual Frontier Molecular Orbital Properties (Note: These are conceptual values for illustrative purposes.)
| Property | Conceptual Value/Description | Implication |
|---|---|---|
| HOMO Energy | Relatively low | Good stability against oxidation |
| LUMO Energy | Relatively high | Resistance to reduction |
| HOMO-LUMO Gap | Large | High chemical stability and low reactivity |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Polymer Compatibility
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as a plasticizer mixed with a polymer. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and bulk properties.
To understand how this compound functions as a plasticizer, MD simulations can be performed on a system containing the plasticizer and a polymer, such as polyvinyl chloride (PVC). These simulations would reveal how the plasticizer molecules position themselves between the polymer chains and the nature of the interactions that hold them together. The primary interactions would be van der Waals forces and dipole-dipole interactions between the polar sulfonyl and ester groups of the plasticizer and the polar C-Cl bonds of PVC. The compatibility of the plasticizer with the polymer can be estimated by calculating the Flory-Huggins interaction parameter from the simulation data. A lower interaction parameter indicates better compatibility.
A critical property of a plasticizer is its permanence within the polymer matrix. Migration of the plasticizer to the surface can lead to a loss of flexibility and contamination of the surrounding environment. MD simulations can predict the diffusion coefficient of the plasticizer within the polymer. By tracking the mean square displacement of the plasticizer molecules over time, the diffusion coefficient can be calculated. A lower diffusion coefficient suggests a lower tendency to migrate, indicating a more permanent plasticizer. The size and shape of the this compound molecule, as well as the strength of its interactions with the polymer, will be key factors determining its diffusion rate.
Table 3: Typical Parameters and Outputs of an MD Simulation for Plasticizer-Polymer Systems
| Simulation Parameter/Output | Description | Relevance |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | Crucial for accurate simulation results. |
| Interaction Energy | The energy of interaction between the plasticizer and the polymer. | Indicates the strength of binding and compatibility. |
| Mean Square Displacement (MSD) | The average distance a molecule travels over time. | Used to calculate the diffusion coefficient. |
| Diffusion Coefficient | A measure of the rate of diffusion. | Predicts the migration tendency of the plasticizer. |
Future Research Directions and Emerging Applications for Dibutyl 3,3 Sulfonyldipropanoate
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of sulfonyl esters like Dibutyl 3,3'-sulfonyldipropanoate typically involves reactions such as the Michael addition of a sulfur nucleophile to an acrylate (B77674), followed by oxidation, or the esterification of 3,3'-sulfonyldipropanoic acid. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to streamline this production.
Current research into the synthesis of related sulfonyl compounds provides a roadmap. For instance, novel methods for creating sulfonyl chlorides, key precursors, utilize systems like hydrogen peroxide with zirconium tetrachloride, offering rapid and high-yield conversions under mild conditions. organic-chemistry.org Another innovative approach employs heterogeneous photocatalysts, such as potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts using visible light, highlighting a move towards more sustainable catalytic processes. nih.gov
For the direct synthesis of diesters, research into multicomponent reactions is proving fruitful. Pseudo four-component reactions have been developed for synthesizing complex dialkyl but-2-enedioates, demonstrating that intricate structures can be assembled efficiently. researchgate.net Adapting such strategies for this compound could involve developing catalysts that facilitate a one-pot reaction from simpler precursors, significantly improving process economy. The exploration of metal-carbon catalysts, which offer a unique three-dimensional array of metal particles in a carbon matrix, could also lead to new catalytic pathways with enhanced activity and stability. hud.ac.uk
Table 1: Potential Catalytic Systems for Sulfonyl Diester Synthesis
| Catalytic System Type | Precursor Class | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Heterogeneous Photocatalysis | Arenediazonium Salts, SO₂ | Uses visible light, mild conditions, reusable catalyst. nih.gov | Development of specific photocatalysts for aliphatic sulfonyl compounds. |
| Zirconium-based Catalysis | Thiols, Disulfides | Extremely fast reaction times, high yields, avoids harsh reagents. organic-chemistry.org | Application to the synthesis of sulfonyl dicarboxylic acids from thiol precursors. |
| Gold Catalysis | Enynes | High enantioselectivity, novel reaction pathways through ligand design. acs.org | Asymmetric synthesis of chiral sulfonyl diesters. |
| Automated Flow Chemistry | Aryl compounds, ClSO₃H | Enhanced safety, scalability, and process control for hazardous reagents. mdpi.com | Continuous production of 3,3'-sulfonyldipropanoic acid or its derivatives. |
Exploration of this compound in Biorefinery and Bio-based Chemical Production
The integration of this compound into biorefinery frameworks represents a significant opportunity for sustainable chemical production. A biorefinery aims to convert biomass into a spectrum of value-added products, including chemicals, materials, and fuel. ieabioenergy.com The structure of this compound is particularly amenable to a bio-based approach, as its alcohol component, n-butanol, can be produced via the microbial fermentation of biomass through the ABE (Acetone-Butanol-Ethanol) process. celignis.com
Future research will focus on creating a complete bio-based value chain. This involves not only using bio-butanol for the esterification step but also exploring bio-based routes to the 3,3'-sulfonyldipropanoic acid backbone. This could potentially be derived from the oxidation of bio-based 3-mercaptopropionic acid or other platform chemicals derived from the fermentation of sugars like glucose and xylose. ieabioenergy.com The development of bio-based surfactants, such as linear alkylphenyl sulfonates derived from renewable feedstocks, provides a successful precedent for introducing bio-based content into sulfonyl-containing molecules. googleapis.com
The use of biocatalysis, employing enzymes to conduct chemical transformations, is a key pillar of this research. nih.gov Enzymes could be engineered to perform the specific esterification or even the core C-S bond formation steps under mild, aqueous conditions, further enhancing the sustainability profile of the compound.
Integration into Advanced Functional Materials and Nanocomposites
The presence of the polar sulfonyl group and flexible butyl chains makes this compound an interesting candidate for modifying the properties of polymers and creating advanced materials. The sulfonyl group is known to impart specific characteristics, and its derivatives are used in a range of applications, from medical plastics to detergents. britannica.com
A primary area of investigation is its use as a specialty plasticizer for polymers like polyvinyl chloride (PVC) or cellulose (B213188) derivatives. Its molecular structure suggests it could offer a unique balance of properties, such as low-temperature flexibility and permanence, due to the combination of the polar core and non-polar side chains. Research would involve compounding it with various polymers and characterizing the resulting materials' mechanical, thermal, and dynamic properties.
Furthermore, sulfonyl-containing compounds can be incorporated into polymer backbones to create functional materials. Polymer-bound sulfonyl chloride, for example, is used as a reagent in organic synthesis. sigmaaldrich.com Future work could explore the polymerization of derivatives of 3,3'-sulfonyldipropanoic acid to create novel polyesters or polyamides. The sulfonyl group within the polymer chain could enhance thermal stability, flame retardancy, or affinity for specific molecules, making these materials suitable for membranes, specialty coatings, or compatibilizers in polymer blends and nanocomposites.
Deeper Understanding of Structure-Reactivity Relationships for Targeted Derivatization
To fully exploit the potential of this compound, a comprehensive understanding of its structure-reactivity relationships (SAR) is essential. SAR studies correlate specific structural features of a molecule with its chemical reactivity or biological activity. youtube.com For this compound, key areas of interest include the reactivity of the ester groups and the stability of the central sulfonyl moiety.
Research in related sulfonyl compounds has shown that the electronic environment around the sulfonyl group dramatically influences reactivity. acs.org For instance, in 2-sulfonylpyrimidines, electron-withdrawing groups can increase reaction rates by several orders of magnitude. acs.org Similar studies on this compound would involve synthesizing a library of analogs with varied alkyl chains (e.g., methyl, ethyl, octyl) or modifications to the backbone to understand how these changes affect properties like hydrolysis rates, thermal stability, and compatibility with other materials.
This knowledge would enable targeted derivatization. For example, if higher thermal stability is required for a high-performance polymer application, the structure could be modified accordingly. If the goal is to create a biodegradable material, the ester groups could be designed for enhanced susceptibility to enzymatic hydrolysis. Practical methods for derivatizing alkyl sulfonates for analytical purposes have already been developed and could be adapted for creating and studying new derivatives. nih.gov
Computational Design of Next-Generation Sulfonyl Diesters with Enhanced Properties
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. Molecular modeling, quantum mechanics (QM) calculations, and molecular dynamics (MD) simulations can be used to predict the properties of this compound and to design next-generation analogs with enhanced performance. acs.orgnih.gov
Future research will leverage these computational tools to build models that correlate the molecular structure of sulfonyl diesters with macroscopic properties. figshare.com For example, MD simulations could predict the miscibility and plasticizing efficiency of different sulfonyl diesters within a PVC matrix, guiding chemists to synthesize only the most promising candidates. QM calculations can provide insight into the electronic structure of the sulfonyl group, helping to understand its interactions and reactivity. acs.org
This in silico approach has been successfully used to design novel enzyme inhibitors and other functional molecules. researchgate.netnih.gov By applying these methods, researchers can rationally design new sulfonyl diesters with tailored characteristics, such as improved biodegradability, specific solvent properties, or enhanced thermal stability, before committing to extensive laboratory synthesis and testing.
Table 2: Application of Computational Methods to Sulfonyl Diester Design
| Computational Technique | Research Objective | Predicted Properties | Potential Outcome |
|---|---|---|---|
| Molecular Dynamics (MD) | Predict compatibility with polymers. | Binding energy, radial distribution function, diffusion coefficient. | Design of efficient and permanent plasticizers. nih.gov |
| Quantum Mechanics (QM/DFT) | Understand electronic structure and reactivity. | Bond dissociation energies, charge distribution, reaction barriers. | Rational design of derivatives with tailored stability or reactivity. acs.org |
| QSAR Modeling | Correlate structure with physical properties. | Boiling point, viscosity, solubility parameters. | Rapid screening of virtual libraries for candidates with desired properties. nih.gov |
Sustainable Valorization Strategies for this compound and its Derivatives
Valorization refers to the process of converting a waste stream or co-product into higher-value materials. For this compound, this involves developing strategies for its end-of-life, such as chemical recycling and biodegradation.
Future research will focus on creating circular life cycles for materials containing this compound. One avenue is the development of chemical recycling processes that can selectively break down a polymer matrix and recover the sulfonyl diester plasticizer for reuse. This is analogous to research on the chemical recycling of complex materials like PVC, where processes are being designed to recover valuable components. researchgate.net
Another key area is investigating the biodegradability of this compound and its derivatives. The ester linkages are potential sites for enzymatic cleavage by microorganisms, which could lead to the breakdown of the molecule into butanol and 3,3'-sulfonyldipropanoic acid. Research would involve studying its degradation pathway in various environments and identifying microbial strains or enzymes capable of metabolizing the sulfonyl-containing core. The ultimate goal is to design sulfonyl diesters that perform their function effectively during their service life but can be safely and completely assimilated back into the environment. This aligns with broader goals in sustainable chemistry to design materials for efficient valorization and minimal environmental impact. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dibutyl 3,3'-sulfonyldipropanoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via esterification of 3,3'-sulfonyldipropanoic acid with butanol, using acid catalysts (e.g., H₂SO₄). Key impurities include unreacted starting materials and mono-ester byproducts. Purification involves fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (C18 column, UV detection at 210 nm) and ¹H/¹³C NMR analysis for structural verification .
Q. How is this compound characterized in terms of physicochemical properties?
- Methodology :
- Spectroscopy : IR spectroscopy identifies sulfonyl (S=O) stretches at 1150–1300 cm⁻¹. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306).
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability.
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to establish compatibility for reaction design .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature. Use pseudo-first-order kinetics to derive rate constants.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and electron density maps for the sulfonyl group, explaining its electron-withdrawing effects .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?
- Methodology :
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Quantify degradation via LC-MS and identify products (e.g., sulfonic acid derivatives).
- Oxidative Stress Tests : Expose to H₂O₂ or UV light; track peroxide formation using iodometric titration .
Q. How can contradictory data on the compound’s ecotoxicological impact be resolved?
- Methodology :
- Comparative Studies : Replicate prior experiments (e.g., algal growth inhibition assays) under standardized OECD guidelines.
- Metabolite Profiling : Use radiolabeled (¹⁴C) this compound to trace metabolic pathways in model organisms (e.g., Daphnia magna) .
Experimental Design & Data Analysis
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., Taguchi method) to optimize reaction parameters (catalyst concentration, temperature).
- Statistical Analysis : Use ANOVA to identify significant variables affecting yield and purity .
Q. How can the compound’s role as a sulfonating agent in polymer chemistry be systematically evaluated?
- Methodology :
- Polymer Crosslinking Studies : Incorporate this compound into polyesters or polyamides; assess crosslink density via swelling tests (ASTM D2765).
- Mechanical Testing : Compare tensile strength and thermal stability of polymers with/without the additive .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE Requirements : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Document procedures per OSHA Hazard Communication Standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
